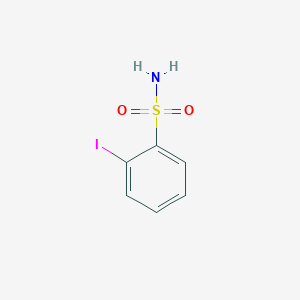
2-Iodobenzene-1-sulfonamide
Übersicht
Beschreibung
2-Iodobenzene-1-sulfonamide (2-IBSA) is an organic compound belonging to the class of sulfonamides. It is a white crystalline solid, soluble in water and alcohols, and has a melting point of 134-135°C. 2-IBSA is widely used in organic synthesis and as a reagent for the synthesis of various compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Intramolecular Reactions and Aziridine Formation : A study demonstrated the treatment of olefinic primary sulfonamides with iodobenzene diacetate and potassium hydroxide to form intermediate iminoiodinanes. These intermediates, under catalytic copper(I) or (II) triflate, facilitated intramolecular nitrene delivery, leading to aziridine formation. This process is significant for the development of substituted cyclic sulfonamides (Dauban & Dodd, 2000).
Tandem Oxidative Cyclization and Diels-Alder Reaction : Another study employed dienic sulfonamides in oxidative cyclization mediated by iodobenzene diacetate. This tandem process included an intramolecular Diels-Alder reaction, important for synthesizing intermediates used in himandrine alkaloids (Liang & Ciufolini, 2010).
Environmental and Analytical Applications
- Environmental Water Sample Analysis : In environmental science, a method was developed for determining sulfonamides in water samples. This involved micro-solid phase extraction using TiO2 nanotube arrays and high-performance liquid chromatography, highlighting the environmental monitoring capabilities of sulfonamides (Zhou & Fang, 2015).
Biomedical and Chemical Applications
Antibody Engineering for Sulfonamide Detection : A significant advancement in biotechnology involved engineering a broad specificity antibody for detecting sulfonamides in food products. This engineering improved the binding capabilities of monoclonal antibodies to various sulfonamides, demonstrating its utility in food safety and veterinary medicine (Korpimäki et al., 2004).
Cu(I) Catalyzed Annulation in Organic Synthesis : A Cu(I)-catalyzed cyclization reaction of 2-iodobenzene sulfonamides with aryl-isothiocyanates and isocyanates was developed to synthesize functionalized benzodithiazines and benzothiadiazinones. This highlights the chemical synthesis applications of sulfonamides in producing complex organic molecules (Sandeep, Reddy, & Swamy, 2019).
Wirkmechanismus
Target of Action
It is known that sulfonamides, a class of compounds to which 2-iodobenzene-1-sulfonamide belongs, generally target the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including this compound, are known to act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and bind to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the enzyme and disrupting folic acid synthesis .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, this compound disrupts the biochemical pathway for the synthesis of folic acid . Folic acid is a vital cofactor in the synthesis of nucleotides, which are the building blocks of DNA. Therefore, the inhibition of folic acid synthesis can lead to the cessation of bacterial growth and reproduction .
Pharmacokinetics
Sulfonamides are generally well-absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and reproduction. By disrupting folic acid synthesis, the compound prevents the bacteria from producing the nucleotides needed for DNA synthesis. This halts bacterial replication and can lead to the death of the bacterial cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances . .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Iodobenzene-1-sulfonamide plays a significant role in biochemical reactions, particularly in the synthesis of other sulfur-containing compounds. It interacts with various enzymes and proteins, facilitating the formation of sulfonamides and other derivatives. The compound’s sulfonamide group is known to interact with enzymes such as carbonic anhydrase, where it acts as an inhibitor by binding to the enzyme’s active site. This interaction is crucial in studying enzyme inhibition and designing enzyme inhibitors for therapeutic purposes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of certain kinases involved in cell signaling, leading to alterations in downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The iodine atom in the compound enhances its binding affinity to specific proteins and enzymes, facilitating enzyme inhibition or activation. For instance, the compound can inhibit carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to changes in cellular pH and other downstream effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under normal laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage. These findings are essential for determining the safe and effective use of this compound in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, facilitated by enzymes such as cytochrome P450. These reactions introduce hydrophilic groups into the compound, making it more soluble and easier to excrete. In phase II reactions, the compound undergoes conjugation with molecules such as glucuronic acid and glutathione, further enhancing its solubility and excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s iodine atom enhances its binding affinity to certain proteins, facilitating its transport across cellular membranes. Once inside the cell, the compound can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria and endoplasmic reticulum, where it interacts with enzymes and other biomolecules. These interactions can affect the compound’s activity and function, leading to changes in cellular processes such as energy production and protein synthesis .
Eigenschaften
IUPAC Name |
2-iodobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHHRSIUFVAEOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385002 | |
| Record name | 2-iodobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53730-99-7 | |
| Record name | 2-iodobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodobenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

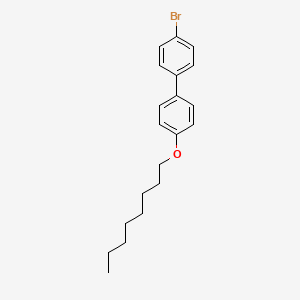

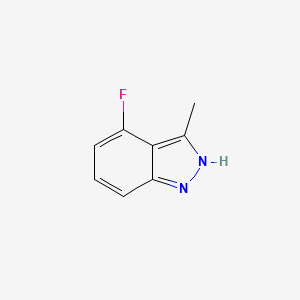
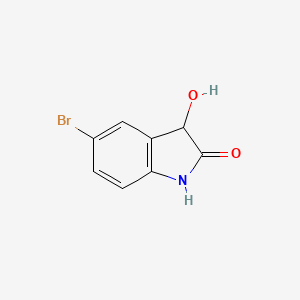
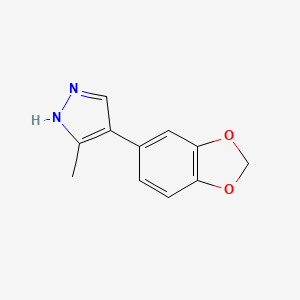

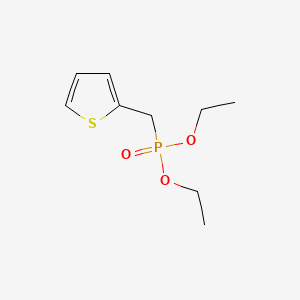
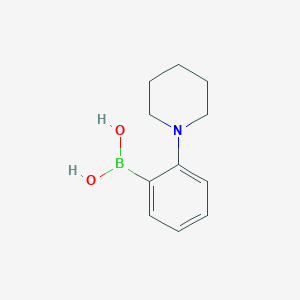

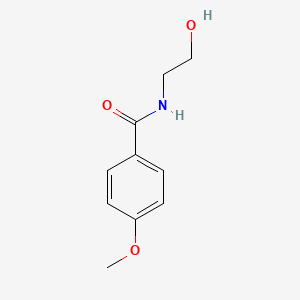
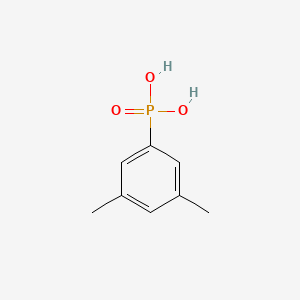

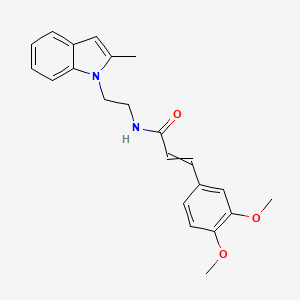
![8-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1334708.png)